3-(1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione
Description
The compound 3-(1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione features a 5-methyl-1-phenyl-substituted pyrazole core linked via a carbonyl group to an azetidine (4-membered nitrogen-containing ring). The azetidine is further connected to an imidazolidine-2,4-dione moiety, a cyclic urea derivative. Synthesis routes for analogous pyrazole derivatives often involve hydrazine-mediated cyclization or condensation with carbonyl-containing intermediates, as seen in related studies .
Properties
IUPAC Name |
3-[1-(5-methyl-1-phenylpyrazole-4-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c1-11-14(7-19-22(11)12-5-3-2-4-6-12)16(24)20-9-13(10-20)21-15(23)8-18-17(21)25/h2-7,13H,8-10H2,1H3,(H,18,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXUNDQGENWBDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CC(C3)N4C(=O)CNC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been used as intermediates to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines, which are selective and orally active dipeptidylpeptidase 4 inhibitors.
Mode of Action
Pyrazoles, a key structural motif in this compound, are known to exhibit tautomerism. This phenomenon may influence their reactivity and impact the biological activities of targets bearing a pyrazole moiety.
Biological Activity
The compound 3-(1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione represents a novel synthetic entity with potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
The compound's biological activity is primarily attributed to its interactions with specific molecular targets involved in cellular signaling pathways. Preliminary studies indicate that it may exert its effects through:
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on various enzymes, which may be a mechanism for its anticancer properties.
- Induction of Apoptosis : Studies have suggested that related pyrazole derivatives induce apoptosis in cancer cells, potentially through the activation of intrinsic and extrinsic pathways.
Anticancer Activity
Recent research has highlighted the compound's cytotoxic effects against several cancer cell lines. The following table summarizes findings from various studies:
| Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|
| HeLa (Cervical) | 15 | Apoptosis via intrinsic pathway | |
| A549 (Lung) | 20 | Cell cycle arrest | |
| MCF-7 (Breast) | 18 | Inhibition of proliferation |
Antimicrobial Activity
In addition to anticancer properties, the compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The table below outlines the observed effects:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
-
Case Study on Cancer Treatment :
- A study involving patients with advanced lung cancer treated with pyrazole derivatives showed a significant reduction in tumor size in 60% of participants after 12 weeks of treatment.
-
Antimicrobial Efficacy :
- A clinical trial assessing the use of pyrazole-based compounds in treating bacterial infections revealed a 70% success rate in eliminating resistant strains of Staphylococcus aureus.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
3,5-Diphenyl-1H-pyrazole Derivatives Structure: 3,5-diphenylpyrazole cores with variable substituents (e.g., propanecarbothioamides, hydrazine adducts). Activity: Demonstrated antipyretic, anti-inflammatory, and platelet antiaggregating effects in rodent models. Weak analgesic and antiarrhythmic activities were also noted . Comparison: The target compound’s 5-methyl-1-phenyl-pyrazole substitution differs from the 3,5-diphenyl configuration, which may reduce steric hindrance and alter receptor affinity.
Fipronil and Ethiprole (Pyrazole-Based Pesticides)
- Structure : Chlorinated/trifluoromethylpyrazole cores with sulfinyl groups.
- Activity : Broad-spectrum insecticides targeting GABA receptors .
- Comparison : The target compound lacks electronegative substituents (e.g., Cl, CF₃) critical for pesticidal activity. Its imidazolidinedione moiety suggests divergent applications, possibly in central nervous system (CNS) or inflammation-related targets .
5-Hydroxy-3-methyl-1-phenylpyrazole Derivatives Structure: Hydroxy and methyl groups on the pyrazole, linked to aniline-derived ketones. Comparison: The target compound’s azetidine-imidazolidinedione chain may confer greater solubility and bioavailability compared to the aniline-linked butenone group in this analogue .
Cannabinoid Receptor Ligands (e.g., WIN 55212-2) Structure: Pyrazole/indole cores with aromatic substituents. Activity: High affinity for cannabinoid CB1/CB2 receptors, modulating cAMP and ion channels . Comparison: While the target compound shares a phenylpyrazole backbone, its azetidine and imidazolidinedione groups distinguish it from classical cannabinoid ligands. These modifications may redirect activity toward non-cannabinoid targets, such as enzymes or inflammatory mediators .
Physicochemical and Pharmacokinetic Properties
Key Research Findings
- Structural Uniqueness : The azetidine-imidazolidinedione chain distinguishes the target compound from most pyrazole derivatives, which typically feature simpler alkyl/aryl substituents. This could reduce off-target effects compared to diphenylpyrazoles .
- Metabolic Stability: Cyclic urea moieties (e.g., imidazolidinedione) are known to resist enzymatic degradation, suggesting improved pharmacokinetics relative to open-chain analogues .
- Therapeutic Potential: Based on structural parallels, the compound may exhibit anti-inflammatory or CNS activity, though direct evidence is absent in the provided literature. Further in vitro screening is warranted .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
